molecular formula C20H15NOS B12164503 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene

Cat. No.: B12164503
M. Wt: 317.4 g/mol
InChI Key: RRLTZKGHMWJPRO-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene is an organic compound that features a benzothiazole moiety linked to a phenylbenzene structure via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene typically involves the following steps:

    Formation of Benzothiazole: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Methoxylation: The benzothiazole derivative is then reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group.

    Coupling with Phenylbenzene: The final step involves coupling the methoxylated benzothiazole with a phenylbenzene derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Solvent recovery and recycling are also crucial to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups like halogens, nitro groups, or alkyl chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety’s ability to emit light upon excitation.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulators.

    Fluorescent Probes: The benzothiazole moiety can absorb light and re-emit it at a different wavelength, making it useful for imaging and diagnostic applications.

Comparison with Similar Compounds

4-(Benzothiazol-2-ylmethoxy)-1-phenylbenzene can be compared with other benzothiazole derivatives, such as:

    2-(Benzothiazol-2-yl)phenol: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.

    4-(Benzothiazol-2-yl)aniline: Contains an amino group instead of a methoxy group, leading to different chemical and biological properties.

    Benzothiazole: The parent compound, which lacks the phenylbenzene moiety, making it less complex and versatile.

The uniqueness of this compound lies in its combination of the benzothiazole and phenylbenzene structures, providing a balance of electronic and steric properties that can be fine-tuned for specific applications.

Properties

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(4-phenylphenoxy)methyl]-1,3-benzothiazole

InChI

InChI=1S/C20H15NOS/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)22-14-20-21-18-8-4-5-9-19(18)23-20/h1-13H,14H2

InChI Key

RRLTZKGHMWJPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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